molecular formula C18H17BrN2 B6259881 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine CAS No. 2171197-09-2

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine

Cat. No. B6259881
CAS RN: 2171197-09-2
M. Wt: 341.2
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring, a bromine atom, a methyl group, and a naphthalen-2-yl ethyl group. The exact arrangement of these groups would depend on the specific synthesis process used .


Chemical Reactions Analysis

As a pyridine derivative, this compound could potentially participate in a variety of chemical reactions. Pyridines can act as bases, forming salts upon protonation. They can also undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine ring might contribute to its aromaticity and stability, while the bromo and methyl groups could affect its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or application. Without specific information, it’s difficult to predict how this compound might interact with other substances or biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine involves the reaction of 2-bromo-3-nitropyridine with N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]amine, followed by reduction of the nitro group to an amine.", "Starting Materials": [ "2-bromo-3-nitropyridine", "N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]amine" ], "Reaction": [ "Step 1: 2-bromo-3-nitropyridine is reacted with N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]amine in the presence of a base such as potassium carbonate in a solvent such as DMF or DMSO.", "Step 2: The resulting intermediate is then reduced using a reducing agent such as palladium on carbon and hydrogen gas to yield 3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine." ] }

CAS RN

2171197-09-2

Product Name

3-bromo-N-methyl-N-[(1S)-1-(naphthalen-2-yl)ethyl]pyridin-2-amine

Molecular Formula

C18H17BrN2

Molecular Weight

341.2

Purity

95

Origin of Product

United States

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